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Compound of Interest

Compound Name: Cetirizine Hydrochloride

Cat. No.: B192750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of various generic

formulations of cetirizine hydrochloride, a widely used second-generation antihistamine. The

data presented is compiled from multiple clinical studies to assist researchers and drug

development professionals in assessing the therapeutic equivalence of generic alternatives to

the innovator product.

Pharmacokinetic Bioequivalence Data
The bioequivalence of generic cetirizine hydrochloride formulations is primarily assessed

through pharmacokinetic studies in healthy human volunteers. These studies compare the rate

and extent of absorption of the generic (test) product with the reference listed drug (RLD). The

key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax),

the time to reach maximum plasma concentration (Tmax), and the area under the plasma

concentration-time curve (AUC).

For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio

of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance

range of 80% to 125%.[1][2]

Table 1: Pharmacokinetic Parameters of Cetirizine Hydrochloride Formulations from Various

Bioequivalence Studies (Single 10 mg Dose)
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Study
Formulati
on

Cmax
(ng/mL)

Tmax (hr)
AUC (0-t)
(ng·h/mL)

AUC (0-∞)
(ng·h/mL)

t½ (hr)

Study A[3] Test
301.0 ±

36.6
1.0 ± 0.3

2115.9 ±

523.5

2400.8 ±

666.6
8.06 ± 1.3

Reference
285.4 ±

39.1
1.1 ± 0.5

2228.9 ±

740.3

2368.6 ±

492.9
7.82 ± 1.3

Study B

(Fasting)[4]
Test 402 ± 84 - 2520 ± 491 2623 ± 483 -

Reference 379 ± 53 - 2455 ± 480 2608 ± 441 -

Study B

(Fed)[4]
Test 221 ± 55 - 2046 ± 524 2142 ± 508 -

Reference 221 ± 36 - 2067 ± 513 2165 ± 500 -

Study C[2]

[5]
Test

0.80 ± 0.14

µg/mL
0.8 ± 0.4

6.00 ± 1.04

µg·h/mL
- 7.59 ± 0.68

Reference
0.80 ± 0.23

µg/mL
1.1 ± 0.7

5.98 ± 1.39

µg·h/mL
- 7.63 ± 0.93

Data are presented as mean ± standard deviation. Note: Units for Study C were originally in

µg/mL and µg·h/mL and are presented as such.

Table 2: Statistical Analysis of Bioequivalence Studies
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Study Parameter
90% Confidence
Interval

Conclusion

Study A[1] Cmax 95% - 110% Bioequivalent

AUC(0-24) 91% - 112% Bioequivalent

AUC(0-∞) 92% - 109% Bioequivalent

Study B (Fasting &

Fed)[4]

Cmax, AUC(0-t),

AUC(0-∞)

Within 80.00% -

125.00%
Bioequivalent

Study C[2][5]
Cmax, AUC(0-t),

AUC(0-∞)
Within 80% - 125% Bioequivalent

Experimental Protocols
In-Vivo Bioequivalence Study Protocol
A standard in-vivo bioequivalence study for cetirizine hydrochloride tablets is typically

conducted as a randomized, open-label, two-treatment, two-period, crossover study in healthy

adult volunteers under fasting conditions.[2][4][5]

1. Subject Selection:

Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, typically

between 18 and 45 years of age, with a body mass index (BMI) within a normal range.[6] All

subjects provide written informed consent.

Exclusion Criteria: History of significant cardiac, hepatic, renal, pulmonary, gastrointestinal,

or psychiatric disorders. History of alcohol or drug abuse. Use of any medication for a

specified period before the study.

2. Study Design:

A randomized, two-sequence, two-period crossover design is commonly employed.[2][5]

Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or

Reference then Test).
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A single oral dose of the test or reference cetirizine hydrochloride (typically 10 mg) is

administered.[7]

A washout period of at least 7 days separates the two treatment periods to ensure complete

elimination of the drug from the body.[2][5]

3. Blood Sampling:

Blood samples are collected from each subject at predetermined time intervals. A typical

schedule includes a pre-dose sample, followed by multiple samples over a 24 to 34-hour

period post-dose.[1][2][5]

Example sampling times: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 34 hours post-dose.

[2]

4. Analytical Method:

The concentration of cetirizine in plasma samples is determined using a validated high-

performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass

spectrometric (MS) detection.[2][3][4][5]

5. Pharmacokinetic and Statistical Analysis:

Pharmacokinetic parameters (Cmax, Tmax, AUC(0-t), AUC(0-∞), t½) are calculated from the

plasma concentration-time data for each subject.

An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.

The 90% confidence intervals for the ratio of the geometric means of the test and reference

products for Cmax and AUC are calculated.[1][2] The acceptance criteria for bioequivalence

is that this interval must lie within 80-125%.[1][2]

In-Vitro Dissolution Testing Protocol
Dissolution testing is a critical in-vitro test to assess the drug release characteristics of the

tablet formulation.

1. Apparatus and Medium:
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Apparatus: USP Apparatus 2 (Paddles).[8][9]

Medium: 1000 mL of deaerated water.[8][9] Other media such as pH 1.2, 4.5, and 6.8 buffers

may also be used.[10]

Rotation Speed: 50 rpm.[8][9]

2. Procedure:

A single tablet is placed in each dissolution vessel.

Samples of the dissolution medium are withdrawn at specified time points (e.g., 10, 20, 30,

and 45 minutes).

The amount of dissolved cetirizine is quantified using a validated analytical method, typically

HPLC-UV at 230 nm.[11]

3. Acceptance Criteria:

For immediate-release tablets, a common acceptance criterion is that not less than 80% of

the labeled amount of cetirizine hydrochloride is dissolved within a specified time, often 30

minutes.[11]

Visualizations
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Caption: Workflow of a typical two-period crossover bioequivalence study.
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Caption: Key pharmacokinetic parameters for bioequivalence assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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